molecular formula C16H20N4O3 B12887858 N-((Butylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

N-((Butylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12887858
M. Wt: 316.35 g/mol
InChI Key: RNYRWJDIYKFGRO-UHFFFAOYSA-N
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Description

  • N-((Butylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic compound with a complex structure. Let’s break it down:
    • The core structure consists of an acetimidamide group (a carbonyl group attached to an amine nitrogen) linked to a quinoline ring.
    • The butylcarbamoyl group is attached to the nitrogen of the acetimidamide.
    • The quinolin-8-yloxy group is attached to the quinoline ring at position 2.
  • This compound may have potential applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains to be elucidated.
    • Molecular targets and pathways involved are subject to further research.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C16H20N4O3

    Molecular Weight

    316.35 g/mol

    IUPAC Name

    [(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] N-butylcarbamate

    InChI

    InChI=1S/C16H20N4O3/c1-2-3-9-19-16(21)23-20-14(17)11-22-13-8-4-6-12-7-5-10-18-15(12)13/h4-8,10H,2-3,9,11H2,1H3,(H2,17,20)(H,19,21)

    InChI Key

    RNYRWJDIYKFGRO-UHFFFAOYSA-N

    Isomeric SMILES

    CCCCNC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

    Canonical SMILES

    CCCCNC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

    Origin of Product

    United States

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